
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a pyrrolidine ring substituted with a piperidine moiety, making it an interesting subject for research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a tool for investigating enzyme mechanisms.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as an agonist or antagonist for specific receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperidin-1-yl)pyrrolidine: Lacks the hydroxyl group present in the target compound.
3-Hydroxy-4-(4-methylpiperidin-1-yl)pyrrolidine: Similar structure but different stereochemistry.
Uniqueness
The unique combination of the pyrrolidine and piperidine rings, along with the specific stereochemistry, distinguishes “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” from other similar compounds. This uniqueness may confer specific biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
XMWNNWUOGTYCSF-NXEZZACHSA-N |
SMILES isomérique |
CC1CCN(CC1)[C@@H]2CNC[C@H]2O |
SMILES canonique |
CC1CCN(CC1)C2CNCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


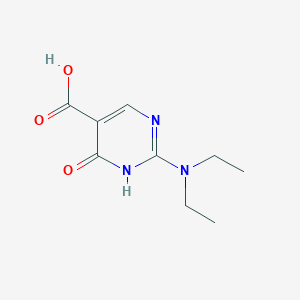
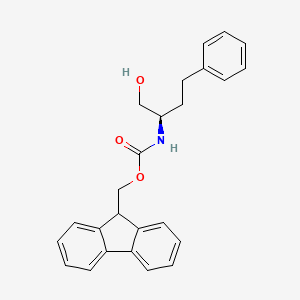
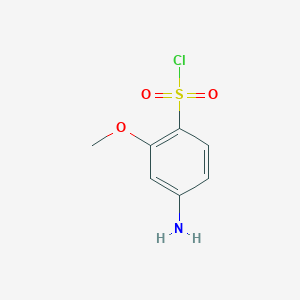
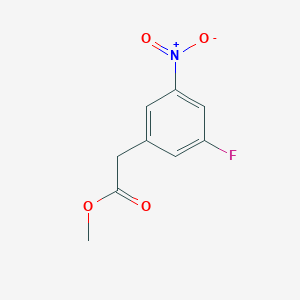
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
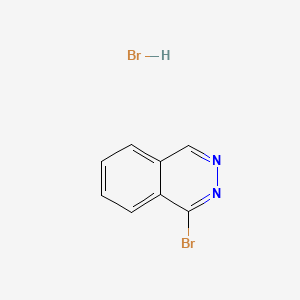


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
